molecular formula C29H29N5O5S B11663313 N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663313
M. Wt: 559.6 g/mol
InChI Key: VOHOHNDPPHDERM-OCSSWDANSA-N
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Description

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a hydrazide group, a triazole ring, and multiple aromatic systems, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a substituted phenyl isothiocyanate under reflux conditions.

    Hydrazide Formation: The hydrazide moiety is introduced by reacting the triazole derivative with an acyl hydrazine in the presence of a suitable catalyst.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide derivative and 3-allyl-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazide group into corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and cellular receptors.

    Pathways Involved: The compound can inhibit enzyme activity, bind to DNA, and disrupt cellular signaling pathways, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shares similarities with other hydrazide derivatives and triazole-containing compounds, such as:

      Isoniazid: A well-known hydrazide used in tuberculosis treatment.

      Fluconazole: A triazole antifungal agent.

Uniqueness

What sets N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H29N5O5S

Molecular Weight

559.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H29N5O5S/c1-5-10-19-11-9-12-20(26(19)36)17-30-31-25(35)18-40-29-33-32-28(34(29)22-13-7-6-8-14-22)21-15-23(37-2)27(39-4)24(16-21)38-3/h5-9,11-17,36H,1,10,18H2,2-4H3,(H,31,35)/b30-17+

InChI Key

VOHOHNDPPHDERM-OCSSWDANSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC(=C4O)CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC(=C4O)CC=C

Origin of Product

United States

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